![molecular formula C50H94N4O18S B12316802 Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12316802.png)
Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(生物素-PEG4)-N-双(PEG4-叔丁酯)是一种结合了生物素、聚乙二醇 (PEG) 和叔丁酯基团的化合物。生物素是一种维生素,在多种代谢过程中起着至关重要的作用,而 PEG 是一种以其溶解性和生物相容性而闻名的聚合物。叔丁酯基团为化合物提供稳定性和保护。这种组合使 N-(生物素-PEG4)-N-双(PEG4-叔丁酯)成为生物化学和药物研究中的一种多功能试剂。
准备方法
合成路线和反应条件
N-(生物素-PEG4)-N-双(PEG4-叔丁酯)的合成通常涉及以下步骤:
生物素活化: 首先使用 N-羟基琥珀酰亚胺 (NHS) 活化生物素,形成 NHS-生物素。
PEG 化: 然后将活化的生物素与 PEG4(四乙二醇)反应,形成生物素-PEG4。
酯化: 将 PEG 化的生物素进一步与叔丁酯基团反应,形成最终化合物。
反应条件通常涉及温和的温度和无水溶剂,以防止水解并确保高产率。
工业生产方法
N-(生物素-PEG4)-N-双(PEG4-叔丁酯)的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
间歇反应器: 使用大型间歇反应器在受控条件下进行反应。
纯化: 使用色谱法等技术纯化产物,去除任何杂质。
质量控制: 实施严格的质量控制措施,以确保最终产品的稳定性和纯度。
化学反应分析
反应类型
N-(生物素-PEG4)-N-双(PEG4-叔丁酯)可以进行多种化学反应,包括:
取代反应: 由于存在酯基团,该化合物可以参与亲核取代反应。
水解: 酯基团可以在酸性或碱性条件下水解,形成羧酸和醇。
氧化和还原: PEG 链可以进行氧化和还原反应,尽管这些反应不太常见。
常用试剂和条件
取代反应: 常用试剂包括胺类或硫醇类等亲核试剂。反应通常在二氯甲烷或二甲基甲酰胺等有机溶剂中进行。
水解: 分别使用盐酸或氢氧化钠的酸性或碱性条件。
氧化和还原: 过氧化氢等氧化剂和硼氢化钠等还原剂。
主要产物
取代反应: 主要产物是取代的生物素-PEG 衍生物。
水解: 主要产物是生物素-PEG4-羧酸和叔丁醇。
氧化和还原: 主要产物取决于所用试剂的具体情况,但通常涉及修饰的 PEG 链。
科学研究应用
N-(生物素-PEG4)-N-双(PEG4-叔丁酯)在科学研究中有着广泛的应用:
化学: 用作生物素化的试剂,生物素化是指将生物素连接到分子上的过程。
生物学: 用于蛋白质标记和纯化,因为生物素可以与链霉亲和素牢固结合,从而可以轻松分离生物素化蛋白质。
医药: 由于其生物相容性和增强药物溶解性的能力,被用于药物递送系统。
工业: 应用于诊断试剂和生物传感器的开发。
作用机制
N-(生物素-PEG4)-N-双(PEG4-叔丁酯)的作用机制涉及它与链霉亲和素形成强烈的非共价键的能力。这种相互作用具有高度的特异性和稳定性,使其在各种应用中非常有用:
分子靶标: 主要靶标是链霉亲和素,一种以高亲和力结合生物素的蛋白质。
涉及的途径: 生物素与链霉亲和素的结合可用于分离和研究各种生物分子,促进分子生物学和生物化学研究。
相似化合物的比较
N-(生物素-PEG4)-N-双(PEG4-叔丁酯)可以与其他生物素-PEG 衍生物进行比较:
N-(叠氮-PEG4)-N-生物素-PEG4-叔丁酯: 结构相似,但包含叠氮基团,使其可用于点击化学应用。
N-(甲基四嗪-PEG4)-N-生物素-PEG4-TFP 酯: 包含甲基四嗪基团,允许生物正交反应。
DBCO-PEG4-生物素: 包含二苯并环辛炔基团,能够实现无铜点击化学。
N-(生物素-PEG4)-N-双(PEG4-叔丁酯)的独特性在于它结合了生物素、PEG 和叔丁酯基团,在稳定性、溶解性和反应性之间取得了平衡。
属性
分子式 |
C50H94N4O18S |
|---|---|
分子量 |
1071.4 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C50H94N4O18S/c1-49(2,3)71-45(56)11-17-59-23-29-65-35-38-68-32-26-62-20-14-54(15-21-63-27-33-69-39-36-66-30-24-60-18-12-46(57)72-50(4,5)6)16-22-64-28-34-70-40-37-67-31-25-61-19-13-51-44(55)10-8-7-9-43-47-42(41-73-43)52-48(58)53-47/h42-43,47H,7-41H2,1-6H3,(H,51,55)(H2,52,53,58) |
InChI 键 |
QEABYHYXLPQXGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


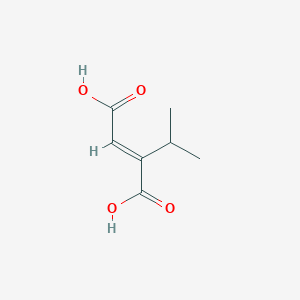

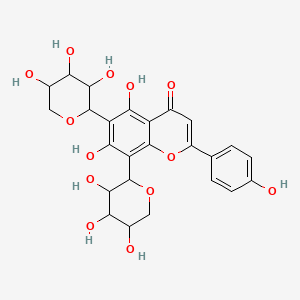
![Methyl 5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate](/img/structure/B12316737.png)
![N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide](/img/structure/B12316740.png)
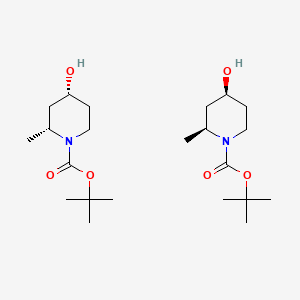
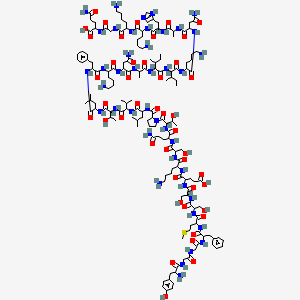
![4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B12316752.png)
![6-[(1-hydroxy-3-phenylpropan-2-yl)amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B12316761.png)
![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B12316771.png)
![2-{9-Hydroxy-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-1-yl}prop-2-enal](/img/structure/B12316774.png)
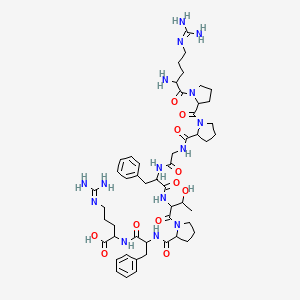
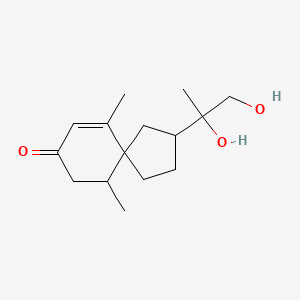
![4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)
